molecular formula C18H25NO4 B12632409 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid

Katalognummer: B12632409
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: WWIYKTDACLYJNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the o-tolyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(m-tolyl)piperidine-4-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(p-tolyl)piperidine-4-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific applications where the o-tolyl group provides a distinct advantage.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-13-7-5-6-8-14(13)18(15(20)21)9-11-19(12-10-18)16(22)23-17(2,3)4/h5-8H,9-12H2,1-4H3,(H,20,21)

InChI-Schlüssel

WWIYKTDACLYJNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.